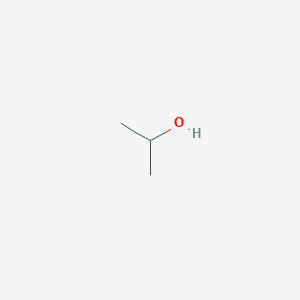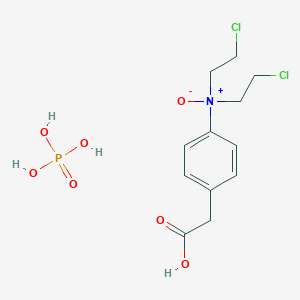
Faranoxi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Faranoxi, also known as 5-amino-2-hydroxybenzoic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. Faranoxi is a versatile molecule that can be synthesized using various methods, and its unique chemical structure allows it to interact with biological systems in a specific manner, making it an attractive candidate for drug development and other biomedical applications.
Mécanisme D'action
Faranoxi's mechanism of action is not fully understood, but it is believed to interact with biological systems by scavenging free radicals and reducing oxidative stress. Faranoxi has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. Faranoxi has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, such as xanthine oxidase and NADPH oxidase.
Effets Biochimiques Et Physiologiques
Faranoxi has been shown to have several biochemical and physiological effects. In vitro studies have shown that Faranoxi can scavenge free radicals and reduce oxidative stress, leading to a decrease in inflammation and cell damage. In vivo studies have shown that Faranoxi can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease. Faranoxi has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for use as a pesticide.
Avantages Et Limitations Des Expériences En Laboratoire
Faranoxi has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical structure allows for specific interactions with biological systems. Faranoxi is also stable in various conditions, making it easy to store and transport. However, Faranoxi has some limitations, including its solubility in water, which can make it difficult to use in aqueous solutions. Faranoxi also has limited bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on Faranoxi. One potential direction is the development of Faranoxi-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the use of Faranoxi as a pesticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of Faranoxi and its potential applications in industry.
Méthodes De Synthèse
Faranoxi can be synthesized using several methods, including the reaction of 5-nitrosalicylic acid with hydroxylamine or the reaction of 5-chlorosalicylic acid with ammonia. The most common method of synthesis involves the reaction of salicylic acid with nitrous acid, followed by reduction with zinc and hydrochloric acid. The resulting product is then treated with hydroxylamine to obtain Faranoxi.
Applications De Recherche Scientifique
Faranoxi has been extensively studied for its potential applications in various scientific fields. In medicine, Faranoxi has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, Faranoxi has been shown to have antimicrobial and antifungal properties, making it a potential candidate for use as a pesticide. In industry, Faranoxi has been shown to have potential applications in the production of polymers and other materials.
Propriétés
Numéro CAS |
159126-29-1 |
|---|---|
Nom du produit |
Faranoxi |
Formule moléculaire |
C12H18Cl2NO7P |
Poids moléculaire |
390.15 g/mol |
Nom IUPAC |
4-(carboxymethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;phosphoric acid |
InChI |
InChI=1S/C12H15Cl2NO3.H3O4P/c13-5-7-15(18,8-6-14)11-3-1-10(2-4-11)9-12(16)17;1-5(2,3)4/h1-4H,5-9H2,(H,16,17);(H3,1,2,3,4) |
Clé InChI |
DMZGCZWBSXHKNL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)O)[N+](CCCl)(CCCl)[O-].OP(=O)(O)O |
SMILES canonique |
C1=CC(=CC=C1CC(=O)O)[N+](CCCl)(CCCl)[O-].OP(=O)(O)O |
Autres numéros CAS |
159126-29-1 |
Synonymes |
faranoxi p-(di(2-chloroethyl)amino)phenylacetic acid, N-oxide, phosphate salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



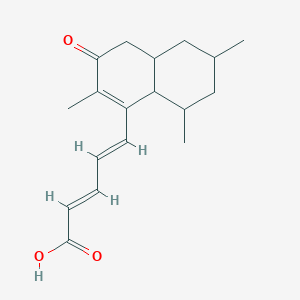
![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)
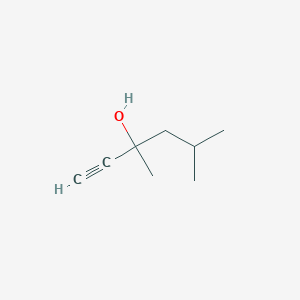
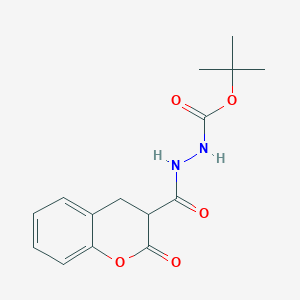
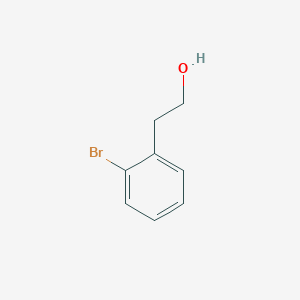
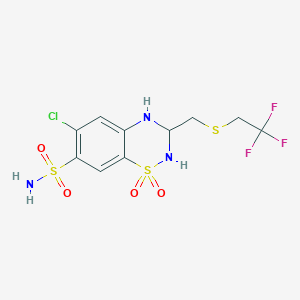
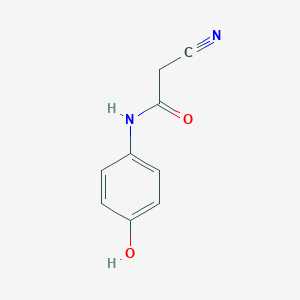
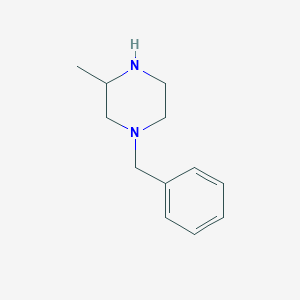
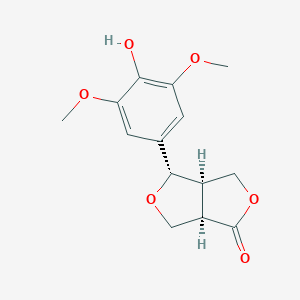
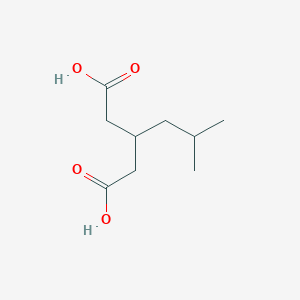
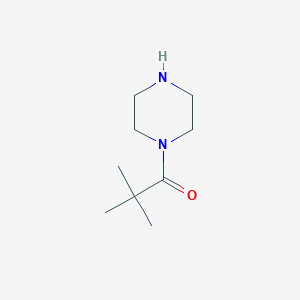
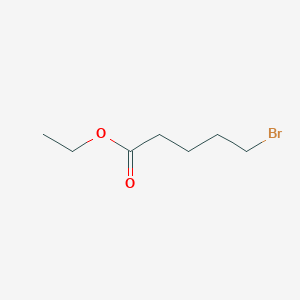
![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)
